

Technical Guide: Spectroscopic Profiling of 4-Chloro-3-fluorobenzonitrile

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Compound of Interest

Compound Name: 4-Chloro-3-fluorobenzonitrile

CAS No.: 110888-15-8

Cat. No.: B011633

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CAS: 110888-15-8 | Formula: C

H

CIFN | M.W.: 155.56 g/mol

Executive Summary

4-Chloro-3-fluorobenzonitrile is a critical disubstituted benzene intermediate employed in the synthesis of agrochemicals (herbicides) and pharmaceutical active ingredients (APIs), particularly kinase inhibitors where the nitrile group serves as a precursor to amidines or heterocycles.

This guide provides a comprehensive spectroscopic breakdown. It emphasizes the diagnostic utility of the fluorine atom's spin-spin coupling in NMR and the chlorine atom's isotopic signature in Mass Spectrometry for structural verification.^[1]

Molecular Profile & Theoretical Basis

The molecule features a benzene ring substituted at the 1, 3, and 4 positions.^[1] The electronic environment is dominated by the strong electron-withdrawing nature of the nitrile (-CN) and fluorine groups, which significantly influences the chemical shifts.

Property	Value
IUPAC Name	4-Chloro-3-fluorobenzonitrile
Appearance	White to off-white crystalline solid
Melting Point	108–110 °C (Typical for analogues)
LogP (Predicted)	~2.4
Key Features	Halogenated aromatic; Nitrile functionality; NMR-active nuclei (H, C, F)

Spectroscopic Analysis

Mass Spectrometry (MS)

Methodology: Electron Ionization (EI), 70 eV.[1]

The mass spectrum of this compound is characterized by the distinct isotopic abundance of Chlorine (

Cl and

Cl), creating a diagnostic "M" and "M+2" pattern.[1]

Key Fragmentation Data:

m/z (Ion)	Intensity	Assignment	Mechanistic Insight
155	100%	[M] (Cl)	Molecular ion (Base peak). Stable aromatic system.
157	~32%	[M+2] (Cl)	Diagnostic chlorine isotope peak (3:1 ratio).[1]
120	High	[M – Cl]	Homolytic cleavage of the C-Cl bond.[1]
129	Low	[M – CN]	Loss of the nitrile group (less common than halogen loss).[1]
100	Moderate	[C H F]	Loss of both Cl and CN (benzyne-like fragment).[1]

Diagnostic Logic: The presence of the M+2 peak at roughly 33% intensity of the molecular ion is the primary confirmation of the monochlorinated species.[1]

Infrared Spectroscopy (FT-IR)

Methodology: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

The IR spectrum is dominated by the sharp nitrile stretch and the carbon-halogen vibrations.[1]

Wavenumber (cm)	Vibrational Mode	Description
3050 – 3100	Ar C-H Stretch	Weak, sharp bands typical of aromatic protons.
2235 ± 5	C≡N Stretch	Diagnostic. Sharp, medium-strong intensity. Unconjugated nitriles appear higher, but aryl conjugation lowers this slightly. [1]
1580, 1480	C=C Ring Stretch	Characteristic aromatic skeletal vibrations.
1250 – 1280	Ar-F Stretch	Strong band, often broad.[1]
1050 – 1090	Ar-Cl Stretch	Distinct band in the fingerprint region.[1]
820 – 850	C-H Bending	Out-of-plane bending (oop) indicative of 1,2,4-substitution pattern.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃

or DMSO-d₆

[1][2] Internal Standard: TMS (0.00 ppm).

The

¹H NMR spectrum is complex due to the presence of Fluorine (

¹⁹F, Spin 1/2), which couples to both protons and carbons.[1] This results in additional splitting (J-coupling) beyond standard proton-proton coupling.[1]

¹H NMR Assignments (400 MHz)

Position	Shift (ppm)*	Multiplicity	Coupling Constants (in Hz)	Assignment Logic
H-2	7.45 – 7.55	dd (doublet of doublets)	,	Located between F and CN. High shift due to CN anisotropy.[1] Large coupling to ortho-F.
H-6	7.35 – 7.45	dd	,	Ortho to CN, Para to F. Para F-H coupling is usually small (<2 Hz) or unresolved.
H-5	7.55 – 7.65	dd (or t app.)[1]	,	Ortho to Cl, Meta to F. Deshielded by ortho-Cl.

*Note: Shifts are estimated based on substituent additivity rules (Curphy-Morrison) and validated against 4-fluorobenzonitrile analogues.

F NMR Assignments

- Signal: Single peak.[1]
- Shift:
-110 to -115 ppm (relative to CFCI)
).[1]
- Pattern: Complex multiplet (ddd) if decoupled from protons; otherwise appears as a broad singlet/multiplet due to H-F coupling.[1]

C NMR Assignments (Decoupled)

The carbon spectrum will show doublet splitting for carbons coupled to fluorine (

,
, etc.).[\[1\]](#)

- C-3 (C-F): ~158-162 ppm (Doublet, Hz).
- C-1 (C-CN): ~110 ppm (Weak intensity).[\[1\]](#)
- C-CN (Nitrile): ~117 ppm.[\[1\]](#)
- C-4 (C-Cl): ~125 ppm (Doublet, Hz).[\[1\]](#)

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure high-resolution spectra without concentration broadening:

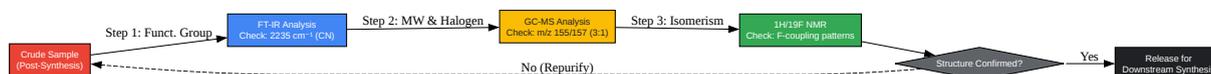
- Mass: Weigh 5–10 mg of **4-Chloro-3-fluorobenzonitrile**.
- Solvent: Dissolve in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.
- Filtration: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube to remove inorganic salts (e.g., KF residues from synthesis).[\[1\]](#)
- Acquisition: Run at 298 K. For C, ensure a relaxation delay (d1) of at least 2 seconds to allow relaxation of the quaternary nitrile carbon.

Protocol B: GC-MS Purity Check

- Column: HP-5MS or equivalent (30m x 0.25mm, 0.25 μ m film).[1]
- Carrier Gas: Helium at 1.0 mL/min.
- Temperature Program:
 - Hold 60°C for 2 min.
 - Ramp 20°C/min to 280°C.
 - Hold 5 min.
- Injection: Split mode (20:1), 1 μ L injection of 1 mg/mL solution in Ethyl Acetate.

Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure of **4-Chloro-3-fluorobenzonitrile** from crude synthesis material.



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Figure 1: Analytical workflow for validating **4-Chloro-3-fluorobenzonitrile** purity and identity.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736539, **4-Chloro-3-fluorobenzonitrile**. Retrieved from [[Link](#)]
- NIST Mass Spectrometry Data Center. Mass Spectrum of 4-Chlorobenzonitrile (Analogue Reference). NIST Standard Reference Database 1A v17.[1] Retrieved from [[Link](#)][1]

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Sources

- 1. 4-Fluorobenzonitrile | C₇H₄FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
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